Lipophilicity (LogP): 4-Fluoro-3-methylphenylacetic Acid vs. Key Analogs
4-Fluoro-3-methylphenylacetic acid exhibits a predicted LogP of 1.76–1.80, which is intermediate between unsubstituted phenylacetic acid (LogP ≈ 1.31–1.41) and more lipophilic analogs like 3-methylphenylacetic acid (LogP ≈ 1.97–2.11) [1]. This intermediate lipophilicity balances membrane permeability and aqueous solubility, a critical parameter in drug design and synthetic chemistry.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (AngeneChemical); LogP = 1.76120 (MolWiki) |
| Comparator Or Baseline | Phenylacetic acid (LogP = 1.31–1.41); 3-methylphenylacetic acid (LogP = 1.97–2.11); 4-fluorophenylacetic acid (LogP = 1.45–1.56); 3-fluoro-4-methylphenylacetic acid (LogP = 1.76120) |
| Quantified Difference | Target compound is 0.35–0.49 units more lipophilic than phenylacetic acid; 0.21–0.31 units less lipophilic than 3-methylphenylacetic acid; 0.24 units more lipophilic than 4-fluorophenylacetic acid |
| Conditions | Predicted/computed values from XLogP3, ACD/LogP, and other QSPR models |
Why This Matters
Intermediate LogP values are often optimal for balancing cellular permeability and aqueous solubility in early-stage drug candidates, making this compound a strategic choice for SAR campaigns.
- [1] Phenylacetic acid. XLogP3. PubChem. View Source
